molecular formula C7H17NO2 B13200572 1-Amino-4-methoxy-2-methylpentan-3-ol

1-Amino-4-methoxy-2-methylpentan-3-ol

Cat. No.: B13200572
M. Wt: 147.22 g/mol
InChI Key: NXKMIMDXDMLDNC-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-2-methylpentan-3-ol is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound features an amino group, a methoxy group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methoxy-2-methylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylpentan-3-one with ammonia under controlled conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methoxy-2-methylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

1-Amino-4-methoxy-2-methylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-methoxy-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-4-methoxy-2-methylpentan-3-ol

InChI

InChI=1S/C7H17NO2/c1-5(4-8)7(9)6(2)10-3/h5-7,9H,4,8H2,1-3H3

InChI Key

NXKMIMDXDMLDNC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C(C)OC)O

Origin of Product

United States

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